Human EP4 Receptor Antagonist Potency: N-Ethyl-N,2-diphenylbutanamide Demonstrates 5-Fold Higher Potency Than Clinical-Stage E7046
N-Ethyl-N,2-diphenylbutanamide exhibits an IC50 of 2.70 nM for antagonist activity at the human EP4 receptor expressed in CHO cells coexpressing a tTA-dependent luciferase reporter and β-arrestin 2-TEV [1]. This potency is approximately 5-fold greater than the clinically investigated EP4 antagonist E7046 (Palupiprant), which demonstrates an IC50 of 13.5 nM [2]. The potency difference is maintained across multiple assay formats: N-ethyl-N,2-diphenylbutanamide shows IC50 values of 4.30 nM in calcium flux assays and 5 nM in cAMP accumulation assays in HEK293 cells overexpressing human EP4 [1]. This consistently sub-10 nM potency across orthogonal assay platforms provides confidence in the compound's robust EP4 antagonism compared to the higher and more variable IC50 values observed for comparator EP4 antagonists.
| Evidence Dimension | Human EP4 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 2.70 nM (β-arrestin recruitment); 4.30 nM (calcium flux); 5 nM (cAMP) |
| Comparator Or Baseline | E7046 (Palupiprant): IC50 13.5 nM |
| Quantified Difference | 5-fold more potent (2.70 nM vs 13.5 nM) |
| Conditions | CHO cells coexpressing tTA-dependent luciferase reporter and β-arrestin 2-TEV; CHO/Gα16 cells for calcium flux; HEK293 cells for cAMP |
Why This Matters
Higher potency at the intended target enables lower effective dosing, which may translate to reduced compound consumption in in vivo studies and potentially improved therapeutic windows.
- [1] BindingDB. BDBM50606245 CHEMBL5186525. IC50 = 2.70 nM, 4.30 nM, 5 nM at human EP4 receptor. View Source
- [2] Palupiprant (E7046) product information. IC50 = 13.5 nM, Ki = 23.14 nM. PeptideDB. View Source
